3-Chloro-8-methoxy-6-quinolinecarboxylic acid
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Overview
Description
3-Chloro-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid typically involves the formation of the quinoline ring system followed by the introduction of the chloro and methoxy substituents. One common method involves the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and methanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, allowing for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, methanol, various nucleophiles and electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the chloro and methoxy positions.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth and development
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell death in rapidly dividing cells such as cancer cells and microorganisms
Comparison with Similar Compounds
3-Chloro-8-methoxy-6-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:
Quinmerac (7-Chloro-3-methyl-8-quinolinecarboxylic acid): Used as a herbicide with similar structural features but different substituents, leading to distinct biological activities.
Quinclorac (3,4-Dichloro-8-quinolinecarboxylic acid): Another herbicide with a different substitution pattern, resulting in unique herbicidal properties.
Fluoroquinolones: A class of antibiotics with a fluorine substituent, known for their broad-spectrum antibacterial activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
3-chloro-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
OIABGKVIOVKWHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)Cl |
Origin of Product |
United States |
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